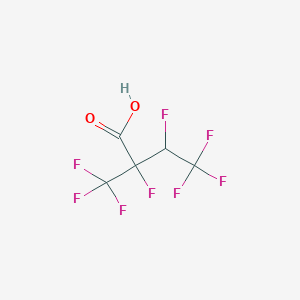![molecular formula C15H22O6S B14201799 Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate CAS No. 828276-88-6](/img/structure/B14201799.png)
Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate is a chemical compound known for its unique structure and properties It contains a butyl group, a hydroxy group, and a sulfonyl group attached to a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate typically involves multiple stepsThe sulfonyl group is then added via a sulfonylation reaction using 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the sulfonyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a desulfonylated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can affect cellular pathways and biochemical processes, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Butyl 3-hydroxy-2-{[(4-methylbenzene)sulfonyl]oxy}butanoate
- Butyl (3S)-3-hydroxy-4-{[(4-methylbenzene)sulfonyl]oxy}butanoate
Uniqueness
Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
828276-88-6 |
|---|---|
Fórmula molecular |
C15H22O6S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
butyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate |
InChI |
InChI=1S/C15H22O6S/c1-3-4-9-20-15(17)10-13(16)11-21-22(18,19)14-7-5-12(2)6-8-14/h5-8,13,16H,3-4,9-11H2,1-2H3 |
Clave InChI |
CXUHCUHFDNWXGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CC(COS(=O)(=O)C1=CC=C(C=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B14201721.png)
![2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl-](/img/structure/B14201729.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]-](/img/structure/B14201734.png)

![N-[(6-Phenylpyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14201746.png)


![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14201789.png)
![3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]-](/img/structure/B14201797.png)
![1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14201807.png)
![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
![1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-](/img/structure/B14201823.png)
